2-(4-Bromo-2-fluorophenoxy)propanoyl chloride
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Description
2-(4-Bromo-2-fluorophenoxy)propanoyl chloride is a useful research compound. Its molecular formula is C9H7BrClFO2 and its molecular weight is 281.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related compounds, such as bromophenols and fluorophenols, has been focused on their synthesis and characterization. For instance, the synthesis of novel trisubstituted ethylenes, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, shows the versatility of halogenated phenolic compounds in organic synthesis. These compounds were synthesized through the Knoevenagel condensation, highlighting methods that could potentially be applied to the synthesis of 2-(4-Bromo-2-fluorophenoxy)propanoyl chloride and its derivatives (Kharas et al., 2016).
Applications in Materials Science
The study of laterally substituted phenyl compounds, including those with bromo and fluoro substituents, has led to the development of new series of esters with significant nematic ranges. These compounds demonstrate potential applications in electrooptical devices due to their useful electrooptical properties and very low injected smectic tendencies (Gray & Kelly, 1981).
Photoreaction Mechanisms
Investigations into the photoreaction mechanisms of halogenated phenols, such as 4-bromo-2-chloro-6-fluorophenol, provide insights into the behavior of similar compounds under UV irradiation. These studies can inform the development of photoresponsive materials and the understanding of photostability in halogenated compounds (Nanbu, Sekine, & Nakata, 2012).
Environmental and Analytical Chemistry
The oxidation kinetics and formation of brominated products during water treatment processes have been studied for bromophenols. Such research is crucial for understanding the environmental impact and degradation pathways of halogenated organic compounds, potentially including this compound (Luo et al., 2019).
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-5(9(11)13)14-8-3-2-6(10)4-7(8)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSDXMQKYZXVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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